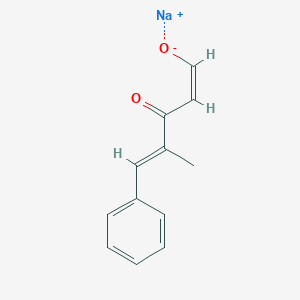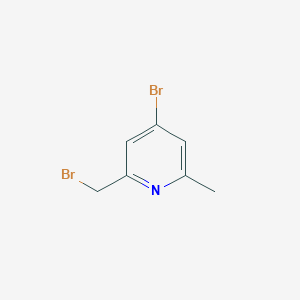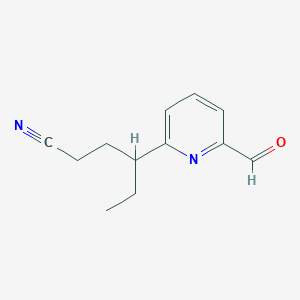
4-(6-Formylpyridin-2-yl)hexanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-Formylpyridin-2-yl)hexanenitrile is a chemical compound with the molecular formula C12H14N2O. It is known for its unique structure, which includes a pyridine ring substituted with a formyl group and a hexanenitrile chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Formylpyridin-2-yl)hexanenitrile typically involves the reaction of 6-formylpyridine with a suitable hexanenitrile derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
4-(6-Formylpyridin-2-yl)hexanenitrile undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under specific conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly employed.
Major Products Formed
Oxidation: Formation of 4-(6-carboxypyridin-2-yl)hexanenitrile.
Reduction: Formation of 4-(6-aminopyridin-2-yl)hexane.
Substitution: Various substituted derivatives of the pyridine ring.
Applications De Recherche Scientifique
4-(6-Formylpyridin-2-yl)hexanenitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(6-Formylpyridin-2-yl)hexanenitrile involves its interaction with specific molecular targets and pathways. The formyl group and nitrile moiety can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in modulation of enzymatic activity, alteration of cellular pathways, and potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(6-Formylpyridin-2-yl)benzonitrile: Similar structure but with a benzonitrile group instead of a hexanenitrile chain.
4-(6-Formylpyridin-2-yl)butanenitrile: Similar structure but with a butanenitrile chain instead of a hexanenitrile chain.
Uniqueness
4-(6-Formylpyridin-2-yl)hexanenitrile is unique due to its specific combination of a pyridine ring with a formyl group and a hexanenitrile chain.
Propriétés
Formule moléculaire |
C12H14N2O |
|---|---|
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
4-(6-formylpyridin-2-yl)hexanenitrile |
InChI |
InChI=1S/C12H14N2O/c1-2-10(5-4-8-13)12-7-3-6-11(9-15)14-12/h3,6-7,9-10H,2,4-5H2,1H3 |
Clé InChI |
OWBQOKCJYVOSMV-UHFFFAOYSA-N |
SMILES canonique |
CCC(CCC#N)C1=CC=CC(=N1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


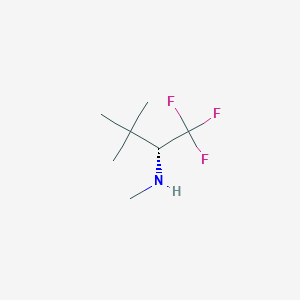
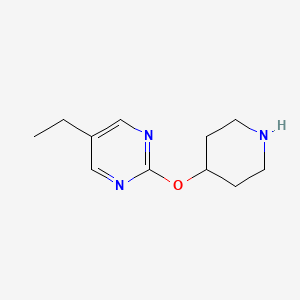
![Tri([5,5'-biquinolin]-8-yl)amine](/img/structure/B13101415.png)

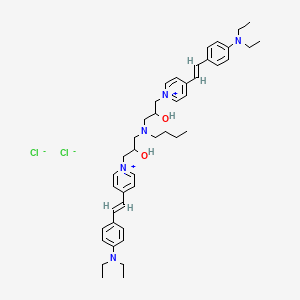

![3-(4-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B13101429.png)
